(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid
Description
(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid is a heterocyclic boronic acid featuring a fused benzofuran-pyridine scaffold substituted with a methyl group at the 2-position and a boronic acid moiety at the 8-position. The benzofuropyridine core imparts rigidity and electronic diversity, while the boronic acid group enables versatile reactivity with diols and electrophiles, making it valuable for drug design and materials science .
Properties
Molecular Formula |
C12H10BNO3 |
|---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
(2-methyl-[1]benzofuro[2,3-b]pyridin-8-yl)boronic acid |
InChI |
InChI=1S/C12H10BNO3/c1-7-5-6-9-8-3-2-4-10(13(15)16)11(8)17-12(9)14-7/h2-6,15-16H,1H3 |
InChI Key |
RMKGKPOLEPQKRS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=C(O2)N=C(C=C3)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki–Miyaura Cross-Coupling-Based Synthesis
The most widely reported method involves Miyaura borylation of halogenated benzofuropyridine precursors. Key steps include:
- Core Structure Formation : Synthesis of 8-bromo-2-methylbenzofuro[2,3-b]pyridine via cyclization of substituted phenols and pyridine derivatives.
- Borylation : Reaction of the brominated intermediate with bis(pinacolato)diboron (B$$2$$Pin$$2$$) under palladium catalysis.
- Substrate : 8-Bromo-2-methylbenzofuro[2,3-b]pyridine (1.0 equiv).
- Catalyst : PdCl$$_2$$(dppf) (3 mol%).
- Base : KOAc (3.0 equiv).
- Solvent : 1,4-Dioxane (anhydrous).
- Conditions : 80°C, 12 h under nitrogen.
- Yield : 78–85%.
Mechanistic Insight : Transmetalation between the palladium complex and B$$2$$Pin$$2$$ facilitates boron insertion at the C8 position.
Direct Borylation via Iridium Catalysis
A less common but efficient approach employs iridium complexes for directed C–H borylation.
- Substrate : 2-Methylbenzofuro[2,3-b]pyridine.
- Catalyst : [Ir(OMe)(COD)]$$_2$$ (2 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine ligand.
- Boron Source : Pinacolborane (HBpin, 2.5 equiv).
- Solvent : Cyclohexane.
- Conditions : 100°C, 24 h.
- Yield : 65–70%.
Limitations : Requires sterically accessible C8 position and is sensitive to electron-withdrawing groups.
One-Pot Sequential Cyclization-Borylation
This method integrates benzofuropyridine core formation and borylation in a single reactor.
- Cyclocondensation of 2-hydroxypyridine-3-carbaldehyde with methylacetylene.
- In situ Miyaura borylation using Pd(OAc)$$2$$/XPhos and B$$2$$Pin$$_2$$.
Iron-Catalyzed Borylation for Challenging Substrates
For halogenated precursors resistant to palladium catalysis, iron-based systems offer an alternative.
- Catalyst : Fe(OTf)$$_2$$ (5 mol%).
- Ligand : IMes (N-heterocyclic carbene, 2.5 mol%).
- Boron Source : B$$2$$Pin$$2$$ (1.2 equiv).
- Additive : MgBr$$2$$·OEt$$2$$ (0.1 equiv).
- Solvent : Tetrahydrofuran.
- Yield : 60–68% for aryl bromides.
Micellar Catalysis in Aqueous Media
An eco-friendly approach utilizes surfactants to enable borylation in water.
- Catalyst : PdCl$$_2$$(dppf) (2 mol%).
- Surfactant : TPGS-750-M (2% w/v in water).
- Base : K$$3$$PO$$4$$ (2.0 equiv).
- Temperature : 25°C, 6 h.
- Yield : 70–75%.
Comparative Analysis of Methods
Critical Considerations
- Purification : Boronic acids are prone to protodeboronation; chromatography on silica gel with 1–5% MeOH/CH$$2$$Cl$$2$$ is recommended.
- Storage : Stabilize as trifluoroborate salts under inert atmosphere to prevent decomposition.
- Substrate Limitations : Electron-deficient benzofuropyridines require higher catalyst loadings (up to 10 mol% Pd).
Chemical Reactions Analysis
Types of Reactions
(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the benzofuran-pyridine core.
Scientific Research Applications
(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be utilized in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Industry: In the industrial sector, the compound can be employed in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and other proteins. The benzofuran-pyridine core may also interact with biological targets through non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Electronic Properties
The compound’s fused benzofuropyridine system distinguishes it from simpler aryl boronic acids (e.g., phenylboronic acid) and other heterocyclic analogs. Key comparisons include:
Reactivity in Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki-Miyaura reactions. Reactivity trends:
The fused heterocycle in the target compound may reduce reactivity compared to planar aryl boronic acids due to steric constraints but improves regioselectivity in coupling .
Physicochemical Properties
Critical properties influencing applications:
| Property | This compound | 4-MCPBA | Boronic Acid Pinacol Esters |
|---|---|---|---|
| pKa (estimated) | ~7.5–8.0 | ~8.5 | ~9.0 (ester-protected) |
| LogP | ~2.5 (predicted) | 1.8 | ~3.2 |
| Aqueous solubility | Low | Moderate | Very low |
The target compound’s moderate pKa suggests it could form stable boronate esters at physiological pH, unlike high-pKa analogs like 3-AcPBA .
Biological Activity
(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their capacity to interact with biomolecules, particularly proteins and enzymes, influencing various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Boronic acids typically exert their biological effects through several mechanisms:
- Enzyme Inhibition : Boronic acids can act as reversible inhibitors of proteasomes and other enzymes by forming covalent bonds with serine or cysteine residues.
- Molecular Recognition : The boron atom in these compounds can form reversible covalent bonds with diols and amines, which is crucial for their role in biological recognition processes.
- Modulation of Signaling Pathways : By interacting with specific proteins, boronic acids can influence signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that boronic acid derivatives, including this compound, exhibit significant anticancer properties. For instance:
- Mechanism : These compounds may induce apoptosis in cancer cells by inhibiting proteasomal degradation of pro-apoptotic factors.
- Case Study : A study demonstrated that a related boronic acid derivative inhibited the growth of multiple myeloma cells by disrupting the proteasome's function, leading to an accumulation of pro-apoptotic proteins .
Antibacterial Activity
Boronic acids have shown promise in antibacterial applications:
- Mechanism : They can inhibit bacterial enzymes involved in cell wall synthesis.
- Research Findings : A derivative similar to this compound was effective against resistant strains of bacteria by targeting β-lactamase enzymes .
Antiviral Activity
Some studies suggest potential antiviral effects:
- Mechanism : By inhibiting viral proteases or other essential viral enzymes, these compounds may prevent viral replication.
- Evidence : Research has indicated that certain boronic acids can inhibit the replication of viruses such as HIV and influenza .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves:
- Borylation Reactions : Utilizing transition-metal-catalyzed methods to introduce the boron moiety.
- Functionalization : Modifying the benzofuro-pyridine scaffold to enhance biological activity.
Table 1: Structure-Activity Relationship (SAR) Insights
Q & A
Q. What synthetic strategies are optimal for preparing (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid?
The synthesis of aromatic boronic acids often involves palladium-catalyzed cross-coupling reactions (e.g., Miyaura borylation) or functionalization of pre-existing heterocycles. For complex structures like this compound, prodrug approaches (e.g., pinacol ester intermediates) are recommended to improve stability during purification, as free boronic acids are prone to dehydration . Key steps include protecting reactive sites on the benzofuropyridine core and optimizing reaction conditions (e.g., temperature, catalyst loading) to minimize side reactions.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Mass Spectrometry (MS): MALDI-TOF MS is suitable but requires derivatization (e.g., diol treatment) to prevent boroxine formation .
- Thermogravimetric Analysis (TGA): Assess thermal stability and degradation pathways by monitoring weight loss under controlled heating (e.g., 10°C/min in nitrogen) .
- Nuclear Magnetic Resonance (NMR): Use B NMR to confirm boronic acid moiety integrity and H/C NMR for structural elucidation .
Q. How can researchers evaluate its thermal stability for material science applications?
Conduct TGA to determine decomposition temperatures and identify structural factors (e.g., methyl substitution, fused-ring systems) that enhance stability. Comparative studies with analogous boronic acids (e.g., pyrene-1-boronic acid) reveal that electron-donating groups and rigid frameworks improve resistance to degradation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives for Suzuki-Miyaura couplings?
Density functional theory (DFT) calculations predict reactivity by analyzing frontier molecular orbitals (HOMO/LUMO) and boron atom electrophilicity. Molecular docking can simulate interactions with catalytic palladium complexes to optimize steric and electronic environments for cross-coupling efficiency .
Q. What strategies mitigate boroxine interference in MALDI-MS analysis?
Derivatize the boronic acid with diols (e.g., 1,2-ethanediol) or sugars to form cyclic boronate esters, which prevent trimerization. Alternatively, employ ESI-MS, which minimizes thermal decomposition compared to MALDI .
Q. How to design a boronic acid-functionalized microfluidic surface for glycoprotein capture?
- Surface Modification: Immobilize the compound on polydimethylsiloxane (PDMS) via silane coupling agents.
- Binding Optimization: Adjust pH (e.g., 8.5–9.0) to enhance boronate-diol affinity. Validate specificity using competitive assays with fructose or sorbitol .
Q. What in vitro methodologies assess its anticancer activity?
Q. How does this compound enhance stimuli-responsive polymers for drug delivery?
Incorporate it into amphiphilic copolymers (e.g., POSS-boronic acid hybrids) to create pH-responsive micelles. The boronic acid-diol interaction enables glucose-sensitive release, validated via dynamic light scattering (DLS) and fluorescence quenching assays .
Q. Methodological Notes
- Data Contradictions: Thermogravimetric data may vary between studies due to differences in heating rates or sample purity. Cross-validate with differential scanning calorimetry (DSC) .
- Experimental Design: For biological studies, include boronic acid-free controls to distinguish specific effects from background toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
